6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Beschreibung
The compound 6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex heterocyclic molecule featuring a tricyclic core system containing sulfur (8-thia) and nitrogen (3,5,10-triaza) atoms. Key structural elements include:
- A trifluoromethyl (-CF₃) group at position 13, known for enhancing metabolic stability and modulating electronic properties.
- A hydroxyl (-OH) group at position 6, which may influence solubility and reactivity.
Structural characterization of similar compounds typically employs X-ray crystallography using programs like SHELX .
Eigenschaften
IUPAC Name |
11-pyridin-4-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3N4O2S/c16-15(17,18)7-5-8(6-1-3-19-4-2-6)20-13-9(7)10-11(25-13)12(23)22-14(24)21-10/h1-5H,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIUQYHUODFWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one (CAS No. 879457-63-3) is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure includes a trifluoromethyl group and a pyridine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 363.31 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a tricyclic core structure with multiple functional groups that may influence its biological interactions:
| Feature | Description |
|---|---|
| Trifluoromethyl Group | May enhance lipophilicity and bioactivity |
| Hydroxy Group | Potential for hydrogen bonding interactions |
| Pyridine Ring | Known for pharmacological activity |
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks often exhibit antimicrobial properties. The presence of the pyridine ring may enhance the compound's ability to interact with microbial targets.
Anticancer Activity
Studies involving related triazine derivatives have shown promising anticancer effects. The mechanism of action typically involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit various enzymes involved in disease processes:
Case Studies
- Anticancer Activity : A study demonstrated that triazine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that the compound could be evaluated for similar effects.
- Antimicrobial Efficacy : Research on related compounds has shown effective inhibition of bacterial growth, indicating potential use in treating infections.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- A study published in PubMed highlighted the synthesis of related pyridine derivatives and their biological evaluations, showing that modifications to the pyridine ring can significantly alter biological activity .
- Another investigation explored the role of trifluoromethyl groups in enhancing the lipophilicity and overall bioactivity of similar compounds .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison at Position 11
Key Observations:
The methyl group () is electron-donating, which may alter reactivity and pharmacokinetic properties. The thiophen-2-yl group () contributes sulfur-based aromaticity, possibly affecting redox behavior .
Solubility and Reactivity :
- The pyridine and thiophene substituents introduce moderate polarity compared to the hydrophobic methyl group, suggesting improved aqueous solubility for the target compound and thiophene analog.
- The hydroxyl (-OH) and trifluoromethyl (-CF₃) groups are conserved across analogs, indicating shared roles in stability and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
